
6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one
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Overview
Description
6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one is a quinazolinone derivative with a molecular formula of C20H23N3O and a molecular weight of 321.41600. This compound is characterized by its complex structure, which includes an amino group, an isopropyl group, and a phenyl ring. Quinazolinones are known for their diverse biological activities, making this compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one typically involves multiple steps, starting with the reaction of appropriate precursors under specific conditions. One common method includes the use of a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one is studied for its potential biological activities, such as enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new drugs.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the biological context and the specific application.
Comparison with Similar Compounds
6-Amino-1-phenyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one
6-Amino-1-isopropyl-4-(4-methoxyphenyl)-1H-quinazolin-2-one
6-Amino-1-isopropyl-4-(4-chlorophenyl)-1H-quinazolin-2-one
Uniqueness: 6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one stands out due to its specific structural features, such as the presence of two isopropyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other quinazolinones.
Properties
IUPAC Name |
6-amino-1-propan-2-yl-4-(4-propan-2-ylphenyl)quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-12(2)14-5-7-15(8-6-14)19-17-11-16(21)9-10-18(17)23(13(3)4)20(24)22-19/h5-13H,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYCWFAGGTXGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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